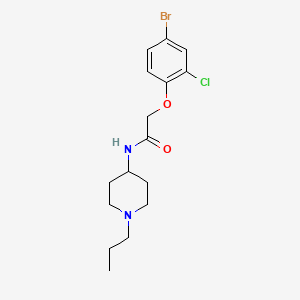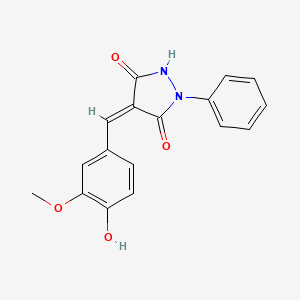![molecular formula C15H20N2O2S B5773463 N-[(cyclohexylamino)carbonothioyl]-4-methoxybenzamide](/img/structure/B5773463.png)
N-[(cyclohexylamino)carbonothioyl]-4-methoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
CCT128930 was first synthesized in 2008 by scientists at the Cancer Research UK Centre for Cancer Therapeutics. Since then, it has been studied for its potential as an anti-cancer agent due to its ability to inhibit the activity of the protein kinase PAK4, which is involved in cancer cell growth and survival.
Wirkmechanismus
CCT128930 inhibits the activity of PAK4, which is involved in cancer cell growth and survival. PAK4 is a protein kinase that regulates cell migration, invasion, and proliferation. Inhibition of PAK4 by CCT128930 leads to decreased cancer cell growth and survival.
Biochemical and Physiological Effects:
CCT128930 has been shown to inhibit the activity of PAK4 in cancer cells, leading to decreased cancer cell growth and survival. In vivo studies have also shown that CCT128930 inhibits tumor growth in mouse models of breast and pancreatic cancer.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using CCT128930 in lab experiments is its specificity for PAK4, which allows for targeted inhibition of cancer cell growth and survival. However, one limitation is that CCT128930 may not be effective in all types of cancer, as the role of PAK4 in cancer progression varies depending on the type of cancer.
Zukünftige Richtungen
For the study of CCT128930 include further investigation of its mechanism of action and potential use in combination with other anti-cancer agents. Additionally, studies are needed to determine the effectiveness of CCT128930 in other types of cancer and to identify potential biomarkers for predicting response to treatment with CCT128930.
Synthesemethoden
CCT128930 is synthesized through a multi-step process involving the reaction of 4-methoxybenzoic acid with thionyl chloride, followed by reaction with cyclohexylamine to form the corresponding amide. The amide is then reacted with carbon disulfide and potassium hydroxide to form the carbonothioyl group, resulting in the final product.
Wissenschaftliche Forschungsanwendungen
CCT128930 has been studied extensively for its potential as an anti-cancer agent. In vitro studies have shown that CCT128930 inhibits the activity of PAK4, leading to decreased cancer cell growth and survival. In vivo studies have also shown promising results, with CCT128930 inhibiting tumor growth in mouse models of breast and pancreatic cancer.
Eigenschaften
IUPAC Name |
N-(cyclohexylcarbamothioyl)-4-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O2S/c1-19-13-9-7-11(8-10-13)14(18)17-15(20)16-12-5-3-2-4-6-12/h7-10,12H,2-6H2,1H3,(H2,16,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZVDXGHGCAXVSS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC(=S)NC2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
4.8 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49827859 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
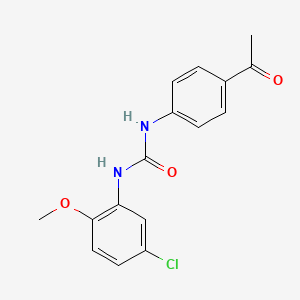
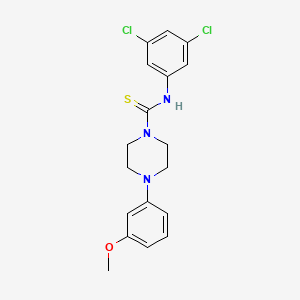
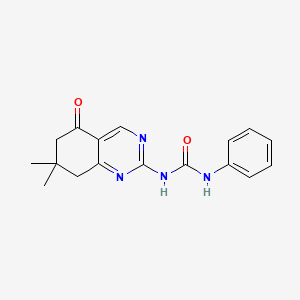
![3-[6-(acetyloxy)-4-oxo-4H-3,1-benzoxazin-2-yl]phenyl acetate](/img/structure/B5773410.png)
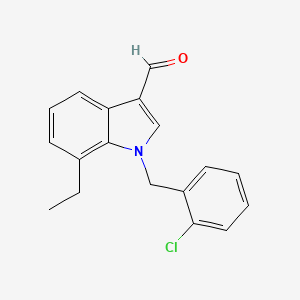
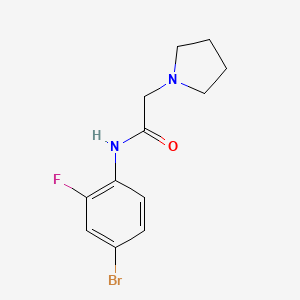
![2-chloro-N-[4-(5-chloro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methylphenyl]benzamide](/img/structure/B5773434.png)
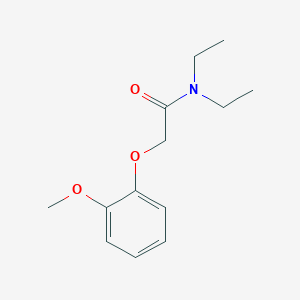
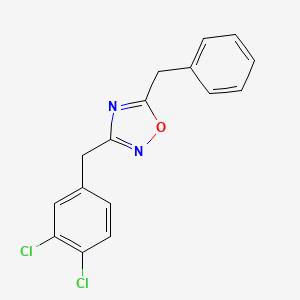
![N-[4-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)phenyl]propanamide](/img/structure/B5773457.png)
![N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]nicotinamide](/img/structure/B5773461.png)
![2-[(3-bromobenzyl)(propyl)amino]ethanol](/img/structure/B5773466.png)
